molecular formula C8H7N3O5 B7821845 Furoxone

Furoxone

Cat. No. B7821845
M. Wt: 225.16 g/mol
InChI Key: PLHJDBGFXBMTGZ-UHFFFAOYSA-N
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Description

Furoxone, also known as Furazolidone, is a synthetic antimicrobial nitrofuran used in the specific and symptomatic treatment of bacterial or protozoal diarrhea and enteritis caused by susceptible organisms . It is taken orally and can be used to treat cholera, colitis, and diarrhea caused by bacteria and giardia or amoeba .


Molecular Structure Analysis

Furoxone is a stable, yellow, crystalline compound 3- (5-nitrofurfurylideneamino)-2-oxazolidinone .


Physical And Chemical Properties Analysis

Furoxone is a member of the class of oxazolidines that is 1,3-oxazolidin-2-one in which the hydrogen attached to the nitrogen is replaced by an N- { [ (5-nitro-2-furyl)methylene]amino} group . Its molecular formula is C8H7N3O5 .

Scientific Research Applications

Herbal Treatment of Secretory Diarrhea

Furoxone has been compared with a herbal drug, Dirasif, in a randomized controlled clinical trial for treating secretory diarrhea. The study found that while both treatments were effective, Dirasif showed superior efficacy without any recorded side effects, unlike Furoxone (Asif et al., 2010).

Development of Nitric Oxide-Releasing Polymeric Furoxan Conjugates

Research on polymeric furoxan conjugates demonstrates their potential in releasing nitric oxide (NO), a significant signaling mediator in the human body. These conjugates, which show enhanced anti-proliferative effects in colon cancer cells, are explored for their therapeutic use in various diseases, including cancer (Wang et al., 2015).

MitoNEET Ligand Binding and Drug Development

The crystal structure of the mitochondrial protein mitoNEET bound to a sulfonamide ligand, furosemide, has been investigated. This study aids in designing new mitoNEET ligands, potentially beneficial for developing therapies for metabolic diseases like obesity, diabetes, and neurodegenerative disorders (Geldenhuys et al., 2019).

Antiproliferative Effects in Cancer Research

Furoxan derivatives of chromone have been examined for their antiproliferative activities against cancer cell lines. These studies reveal the potential of furoxan derivatives in inducing apoptosis and cell cycle arrest in cancer cells, highlighting their therapeutic value in cancer treatment (Jiao et al., 2020).

Furoxans as Neuroprotective and Procognitive Agents

Research on furoxans, especially 1,2,5-oxadiazole-N-oxides, has unveiled their potential as neuroprotective and procognitive agents. These compounds demonstrate beneficial effects in central nervous system (CNS) disorders, offering a new avenue for therapeutic interventions in neurodegenerative diseases (Schiefer et al., 2012).

Hepatoprotective Effects of Propolis on Furan-Induced Hepatotoxicity

A study on the protective role of propolis against furan-induced hepatotoxicity in rats shows that propolis can counteract furan's harmful effects on the liver. This research provides insights into potential treatments for liver damage caused by toxic compounds (Kaya et al., 2019).

Safety And Hazards

Common side effects of Furoxone include lowered blood pressure, hives, fever, joint pain, rash, stomach upset, nausea, vomiting, headache, dizziness, weakness, or malaise . It’s important to note that the brand name Furoxone is discontinued, but generic versions may be available .

properties

IUPAC Name

3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJDBGFXBMTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041997
Record name Furazolidone
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URL https://comptox.epa.gov/dashboard/DTXSID4041997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow odorless solid; [Merck Index]
Record name Furazolidone
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Solubility

Solubility in water (pH 6): approx 40 mg/l @ 25 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 763
Record name FURAZOLIDONE
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Vapor Pressure

0.0000026 [mmHg]
Record name Furazolidone
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Mechanism of Action

We are studying the development of unilateral malformations. Several chemicals elicit right sided limb defects both in vivo and in vitro. For example, nitroheterocyclics such as furazolidone (FZ) induce asymmetric defects in rat embryos in vitro. Potential mechanisms include asymmetric drug delivery; intrinsic difference between the cells of the left and right limbs; physiological asymmetry (e.g. in tissue oxygen), secondary to another primary asymmetry (e.g. in limb vasculature). In one series of experiments, we have investigated the role of an asymmetry in drug delivery and/or tissue oxygen. 10.3 days embryonic age rat embryos were explanted and cultured for two hours to allow 'recovery'. Embryos were then exteriorised (removal from yolk sac and amnion, retaining intact circulation) and cultured in the presence of 20 uM FZ with 5% O2 for 24h. The assumption was that exteriorisation would abolish any drug delivery or tissue oxygen asymmetry, by direct embryonic exposure to the medium. As previously described, FZ induced right sided defects (limb, eye and fore-brain) in 42% of intact yolk sac embryos. In contrast, exposure of exteriorised embryos to FZ induced a 34% incidence of abnormalities which were identical, but exclusively left sided. The results do not support a simple hypothesis that asymmetric drug delivery or tissue oxygen levels are responsible for the unilateral defects. We are investigating two potential explanations: a) Exteriorisation specifically reverses limb bud susceptibility, b) A secondary asymmetry e.g. mitochondrial maturity is altered by exteriorisation which then acts to invert the limb response. In a second series of experiments, we have also investigated a possible primary asymmetry in the development of the limb vasculature, using whole mount in situ hybridisation with a probe specific for early endothelial cell precursors (flk-1). The results are being analysed using confocal microscopy to image the limb vascular architecture.
Details Narburgh LJ, Brown NA; Teratology 50 (5): 24A (1994)
Record name FURAZOLIDONE
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Product Name

Furoxone

Color/Form

Yellow crystals from DMF (N,N-dimethylformamide)

CAS RN

67-45-8
Record name Furazolidone
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Record name Furazolidone [USP:INN:BAN]
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Record name 2-Oxazolidinone, 3-[[(5-nitro-2-furanyl)methylene]amino]-
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Record name Furazolidone
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Record name Furazolidone
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Record name FURAZOLIDONE
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Melting Point

255 °C, MP: 254-256 °C (decomposes), MP: 275 °C (decomp)
Details Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA6 (1986) 205
Record name FURAZOLIDONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
AJJ Amalraj, NM Umesh, SF Wang - Journal of Molecular Liquids, 2020 - Elsevier
… with the substance of furoxone available commercially. The … available furoxone tablet, 10 μM of prepared furoxone tablet … fabricated electrode has been validated in a furoxone tablet. …
Number of citations: 28 www.sciencedirect.com
KF Phillips, FJ Hailey - The Journal of International Medical …, 1986 - europepmc.org
Acute infectious diarrhoea is a widespread cause of morbidity and mortality. Some of the major diarrhoeal diseases are cholera, typhoid fever, shigellosis (bacillary dysentery), …
Number of citations: 25 europepmc.org
JV Collins, AL Thomas - Postgraduate Medical Journal, 1973 - academic.oup.com
A patient is reported in whom an acute pulmonary reaction resulted from the ingestion of Furoxone (furazolidine), a member of the nitrofurantoin group of drugs. A positive lymphocyte …
Number of citations: 26 academic.oup.com
JA Yurchenco, MC Yurchenco… - Antibiotics & …, 1953 - cabdirect.org
The compound named in the title was tested by conventional methods for its capacity to inhibit the growth of 26 species of bacteria in vitro. It is highly active against most Gram-negative …
Number of citations: 43 www.cabdirect.org
G Post - The Progressive Fish-Culturist, 1959 - Taylor & Francis
… After the mortality had continued for 6 days, Furoxone was added to the diet at the rate of 100 milligrams per kilogram of fish per day. The mortality continued for 3 days after initiation of …
Number of citations: 15 www.tandfonline.com
LC Costello, HM DeVolt - Poultry Science, 1956 - Elsevier
… were conducted to determine the effect of Furoxone on growth and feed consumption. Beltsville … , ten were fed Furoxone at the 0.011% level, and ten were given Furoxone at the 0.033% …
Number of citations: 8 www.sciencedirect.com
PBYPO OFSaPL'U - ncbi.nlm.nih.gov
… reported all 37 clinically cured, 35 free of shigella prior to completion of Furoxone therapy. Furoxone … Observations: "All shigella isolated were sensitive in vitro to [Furoxone]". Clinically, …
Number of citations: 0 www.ncbi.nlm.nih.gov
DL Ponce - Antibiotic Med., 1957 - cabdirect.org
Furazolidone [this Bulletin, 1956, v. 31, 855], in a dose of 10 mgm. per kgm. body weight per day, was given to 30 children aged 2-7, suffering from acute diarrhoea. In 25 there was …
Number of citations: 13 www.cabdirect.org
DR Webster, GH Jeifries - ncbi.nlm.nih.gov
… In the management of diarrhea and enteritis FUROXONE is a drug of choice, providing three great advantages over other therapies: rapid action, wide spectrum effectiveness, and …
Number of citations: 0 www.ncbi.nlm.nih.gov
CIN LARYNGOLOGY - ncbi.nlm.nih.gov
-ASSOCIATIONS OF ONTARIO In 1915. after several years during which conditions in other parts of the world were oI) served and representations from management, unions, insurance …
Number of citations: 0 www.ncbi.nlm.nih.gov

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